![molecular formula C15H19N5O2 B12918133 N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide CAS No. 915962-89-9](/img/structure/B12918133.png)
N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide is a complex organic compound that belongs to the class of isonicotinamide derivatives. These compounds are known for their broad range of biological activities and are often used in various scientific research applications. The structure of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide includes a pyrimidine ring substituted with diethylamino and methoxy groups, as well as an isonicotinamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with diethylamine to form 2-(diethylamino)-4-methoxypyrimidine. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-(Diethylamino)-4-hydroxypyrimidin-5-yl)isonicotinamide.
Reduction: Formation of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, it can interact with nucleic acids and proteins, altering their function and stability .
類似化合物との比較
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can be compared with other isonicotinamide derivatives such as:
Nicotinamide: Known for its role in cellular metabolism and as a precursor for NAD+ synthesis.
Isonicotinamide: Similar in structure but with different biological activities and applications.
Nicotinic acid: Used as a vitamin and in the treatment of hyperlipidemia.
The uniqueness of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
915962-89-9 |
|---|---|
分子式 |
C15H19N5O2 |
分子量 |
301.34 g/mol |
IUPAC名 |
N-[2-(diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-4-20(5-2)15-17-10-12(14(19-15)22-3)18-13(21)11-6-8-16-9-7-11/h6-10H,4-5H2,1-3H3,(H,18,21) |
InChIキー |
CHAFWWIFDKPQQF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=C(C(=N1)OC)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


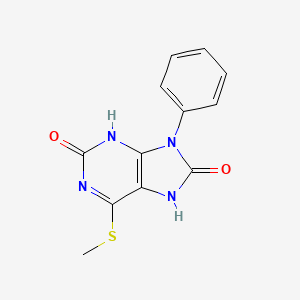
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
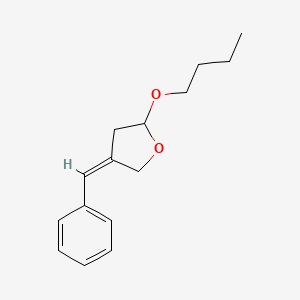
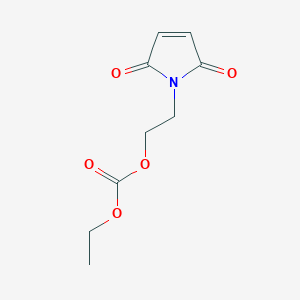
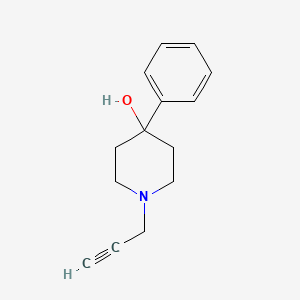
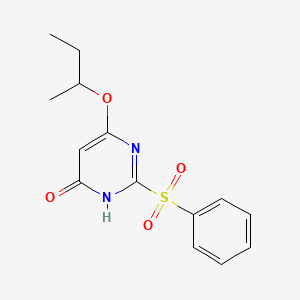
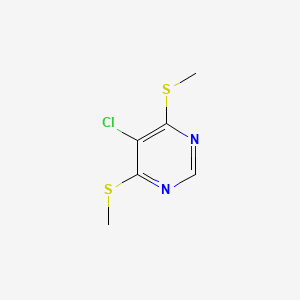
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)
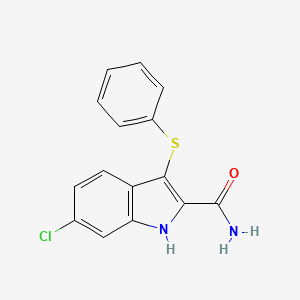
![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
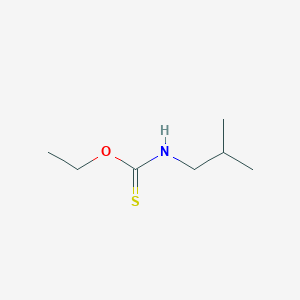
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
